3-iodo-N-(2-methoxy-5-nitrophenyl)benzamide
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Overview
Description
3-iodo-N-(2-methoxy-5-nitrophenyl)benzamide is an organic compound characterized by the presence of an iodine atom, a methoxy group, and a nitro group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-N-(2-methoxy-5-nitrophenyl)benzamide typically involves the following steps:
Nitration: The starting material, 2-methoxyaniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.
Iodination: The nitrated product is then subjected to iodination using iodine and a suitable oxidizing agent, such as sodium iodate, to introduce the iodine atom at the 3-position.
Amidation: The iodinated nitro compound is then reacted with benzoyl chloride in the presence of a base, such as pyridine, to form the final benzamide product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-iodo-N-(2-methoxy-5-nitrophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Sodium azide, copper(I) iodide, and DMF (dimethylformamide) are commonly used for nucleophilic substitution.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas are typical for nitro group reduction.
Oxidation: Potassium permanganate in an alkaline medium is used for methoxy group oxidation.
Major Products
Substitution: Formation of azido derivatives.
Reduction: Formation of 3-amino-N-(2-methoxy-5-nitrophenyl)benzamide.
Oxidation: Formation of 3-iodo-N-(2-hydroxy-5-nitrophenyl)benzamide.
Scientific Research Applications
Chemistry
In chemistry, 3-iodo-N-(2-methoxy-5-nitrophenyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in studying biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of 3-iodo-N-(2-methoxy-5-nitrophenyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and nitro group play crucial roles in binding to these targets, influencing their activity and function. The compound may inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-iodo-N-(2-methoxyphenyl)benzamide
- 3-iodo-N-(2-nitrophenyl)benzamide
- 3-iodo-N-(2-methoxy-4-nitrophenyl)benzamide
Uniqueness
Compared to similar compounds, 3-iodo-N-(2-methoxy-5-nitrophenyl)benzamide is unique due to the specific positioning of its functional groups. The combination of the iodine atom at the 3-position, the methoxy group at the 2-position, and the nitro group at the 5-position provides distinct chemical reactivity and biological activity. This unique arrangement allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
333441-73-9 |
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Molecular Formula |
C14H11IN2O4 |
Molecular Weight |
398.15 g/mol |
IUPAC Name |
3-iodo-N-(2-methoxy-5-nitrophenyl)benzamide |
InChI |
InChI=1S/C14H11IN2O4/c1-21-13-6-5-11(17(19)20)8-12(13)16-14(18)9-3-2-4-10(15)7-9/h2-8H,1H3,(H,16,18) |
InChI Key |
ZQZVEWQFLHBMBU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)I |
Origin of Product |
United States |
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